Product packaging for Glycerol(Cat. No.:CAS No. 56-81-5)

Glycerol

Cat. No.: B1671680
CAS No.: 56-81-5
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol (also known as glycerin or 1,2,3-propanetriol) is a simple triol compound with the formula C₃H₈O₃. It is a colorless, odorless, viscous liquid with a sweet taste and is highly soluble in water due to its three hydrophilic hydroxyl groups . This unique chemical structure allows it to form hydrogen bonds, making it an excellent humectant and solvent for a wide range of research applications . In biochemical and pharmaceutical research, this compound serves multiple essential functions. It is a common component in cryoprotectant solutions for the preservation of enzymes, cells, and tissues at low temperatures . Its hygroscopic nature is leveraged in topical formulations to study skin hydration, barrier function repair, and skin mechanical properties . As an osmotic agent, this compound is used in studies related to ocular pressure and as a laxative in pharmacological research . Furthermore, this compound forms the backbone of triglycerides and is a key intermediate in lipid metabolism and energy pathways, including glycolysis and gluconeogenesis . In industrial biotechnology, this compound is a valuable renewable feedstock. As a major byproduct of biodiesel production, its conversion into value-added chemicals is a significant area of research . This includes its fermentative conversion to 1,3-propanediol, succinic acid, and other bio-based chemicals, as well as its role in the production of polyesters and other polymers . Our high-purity this compound reagent is specifically designed to ensure consistency and reliability in these diverse research fields. It is supplied with detailed certificates of analysis to support your experimental reproducibility. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B1671680 Glycerol CAS No. 56-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Glycerol in Biological Systems: Metabolism and Roles

Glycerol (B35011) Uptake and Intracellular Metabolism in Organisms

Metabolic Pathways Involving this compound

Calvin Cycle

This compound's involvement in the Calvin cycle is indirect but significant through its phosphorylated derivative, dihydroxyacetone phosphate (B84403) (DHAP). DHAP is a key intermediate in the Calvin cycle, which is the light-independent phase of photosynthesis mdpi.com. In the Calvin cycle, DHAP is one of the products resulting from the reduction of 1,3-bisphosphoglycerate by NADPH wikipedia.org. It is also utilized in the synthesis of sedoheptulose (B1238255) 1,7-bisphosphate and fructose (B13574) 1,6-bisphosphate, both of which are essential for regenerating ribulose 5-phosphate, a central carbohydrate in the Calvin cycle wikipedia.org. Furthermore, triose phosphates, which include glyceraldehyde 3-phosphate (G3P) and DHAP, produced during the Calvin cycle, can be converted into this compound and fatty acids, which then combine to form lipids for cell membranes savemyexams.com. The carbon backbone of this compound can enter the Calvin cycle as DHAP, leading to the production of xylulose 5-phosphate (X5P) and ribose 5-phosphate (R5P), both of which can be converted into ribulose-1,5-bisphosphate (RuBP) nih.gov.

Role of this compound Derivatives in Biochemistry

This compound serves as the backbone for lipid molecules, playing a central role in the formation of both acylglycerols (simple lipids) and phospholipids (B1166683) (complex lipids) mdpi.com. These derivatives are crucial for various cellular functions, including energy storage, cellular signaling, and the structural integrity of cell membranes ontosight.aiontosight.ai.

This compound Phosphates in Cell Membrane Formation

This compound phosphates, such as sn-glycerol-3-phosphate, are vital for the formation of cell membranes mdpi.com. They constitute an essential part of phospholipids, which are amphiphilic macromolecules containing fatty acids linked to a this compound phosphate backbone mdpi.com. Phospholipids are the primary structural components of biological membranes, accounting for over 70% of membrane lipids uvigo.eswikipedia.org. They consist of a polar phosphate head group and two nonpolar fatty acid tails, joined by a this compound backbone khanacademy.org. The synthesis of glycerophospholipids begins with this compound-3-phosphate (G3P) in a de novo pathway, which initially yields phosphatidic acid (PA) and diacylthis compound (DAG) or cytidine (B196190) diphosphate-DAG (CDP-DAG) nih.gov. The phosphate group forms an ester linkage to the this compound, and various molecules can bind to the phosphoric acid, increasing lipid diversity uvigo.eskhanacademy.org.

Acylglycerols and Energy Homeostasis

Acylglycerols, including monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), are crucial components of cellular lipids and play vital roles in energy storage and homeostasis ontosight.aiontosight.ai. Triacylglycerols, composed of a this compound backbone linked to three fatty acid chains, are the primary form of stored energy in the mammalian body, predominantly in adipose tissue ontosight.aibasicmedicalkey.com. They are highly efficient for energy storage, providing approximately 9 kcal/g compared to about 4 kcal/g for carbohydrates and proteins basicmedicalkey.com. During fasting or exercise, triacylglycerols in adipose tissue are hydrolyzed into fatty acids and this compound, which are then released into circulation basicmedicalkey.com. These free fatty acids are subsequently oxidized for energy, while this compound can be taken up by the liver and converted into glucose via gluconeogenesis or enter glycolysis for energy production basicmedicalkey.comrupahealth.com. The balance between the synthesis and breakdown of acylglycerols is tightly regulated by enzymes and hormonal signals, such as insulin (B600854) and glucagon, which respond to changes in nutrient availability and energy status ontosight.aiontosight.ai.

This compound in Specific Organisms

This compound is an important metabolite across diverse organisms, including unicellular protists and mammals researchgate.net. Its metabolism and physiological roles vary depending on the organism and environmental conditions.

This compound in Microalgae (e.g., Dunaliella) and Photosynthesis

Microalgae, particularly species of the genus Dunaliella, are notable for their ability to synthesize and accumulate significant amounts of intracellular this compound biorxiv.orgresearchgate.netmdpi.com. This process is a key osmoprotective mechanism, allowing Dunaliella to tolerate a wide range of salinities, from low salt concentrations to saturated salt solutions mdpi.commarineagronomy.org. Dunaliella species lack a rigid polysaccharide cell wall, possessing only a flexible cytoplasmic membrane, which enables them to rapidly adapt to hyperosmotic changes by reducing cell size and producing this compound biorxiv.orgmdpi.com. This compound production in Dunaliella occurs via photosynthetic CO2 fixation or starch degradation biorxiv.orgmdpi.com. Studies using labeled 14CO2 have confirmed that CO2 is fixed to form this compound, with most of the fixed carbon being present in this compound researchgate.net. The generation of this compound is directly proportional to an increase in salinity, and intracellular this compound concentrations can reach high levels, even exceeding 50% of the total dry weight of the cells researchgate.netmarineagronomy.org. Some Dunaliella species, such as Dunaliella tertiolecta, can also release this compound into the external medium continuously, forming a stable carbon pool nih.gov.

This compound Metabolism in Archaea

In Archaea, a distinct family of glycerophospholipids forms their biological membranes wikipedia.org. Unlike bacteria and eukaryotes where fatty acid chains are typically attached to this compound via ester linkages, in Archaea, the hydrocarbon chains are linked to the this compound phosphate backbone by ether linkages wikipedia.org. These hydrocarbon chains are often branched, derived from isoprene (B109036) units, and have varying lengths (e.g., C10, C15, C20) wikipedia.org. The this compound moiety in archaeal phospholipids is typically L-glycerol, in contrast to the D-glycerol found in bacterial and eukaryotic phospholipids wikipedia.org. This unique membrane lipid composition contributes to the extremophilic nature of many Archaea, allowing them to thrive in harsh environments.

This compound Metabolism in Bacteria (e.g., Klebsiella pneumoniae, Pseudomonas putida)

Bacterial this compound metabolism exhibits remarkable versatility, allowing these microorganisms to utilize this compound as a carbon and energy source under diverse conditions. Generally, two principal pathways for this compound utilization are observed: the oxidative pathway and the reductive (fermentative) pathway thegoodscentscompany.commpg.de.

Oxidative Pathway: In the oxidative pathway, this compound is initially transported into the cell, often facilitated by aquaglyceroporins iarc.frfishersci.no. Once inside, this compound is phosphorylated by adenosine (B11128) triphosphate (ATP)-dependent this compound kinase (GlpK) to yield sn-glycerol-3-phosphate (G3P) iarc.frfishersci.nowikipedia.orgnih.govmetabolomicsworkbench.orgnih.govwikipedia.org. This phosphorylation step is crucial as it traps this compound inside the cell wikipedia.org. Subsequently, G3P is oxidized by this compound-3-phosphate dehydrogenase (GlpD) to form dihydroxyacetone phosphate (DHAP) iarc.frfishersci.nonih.govmetabolomicsworkbench.org. GlpD is typically a membrane-bound enzyme that transfers electrons to ubiquinone, linking this compound catabolism to the respiratory chain. DHAP, a central intermediate, can then be channeled into glycolysis or gluconeogenesis, integrating this compound metabolism with central carbon metabolism fishersci.nowikipedia.org.

Reductive (Fermentative) Pathway: Under anaerobic or microanaerobic conditions, some bacteria employ a reductive pathway. In this route, this compound is first dehydrated by a coenzyme B12-dependent this compound dehydratase (DhaB) to produce 3-hydroxypropanal (B37111) (3-HPA) mpg.de. The 3-HPA is then reduced to 1,3-propanediol (B51772) (1,3-PDO) by an NADH-linked 1,3-propanediol dehydrogenase, a step essential for regenerating NAD+ and maintaining redox balance during fermentation thegoodscentscompany.commpg.de. An alternative branch of the reductive pathway involves the oxidation of this compound to dihydroxyacetone (DHA) by this compound dehydrogenase (GldA), followed by phosphorylation of DHA to DHAP by dihydroxyacetone kinase (DhaK) thegoodscentscompany.commpg.dewikipedia.org.

This compound Metabolism in Klebsiella pneumoniae : Klebsiella pneumoniae is a prominent example of a bacterium capable of fermenting this compound, often yielding 1,3-propanediol as a major product thegoodscentscompany.com. This bacterium possesses both the oxidative and reductive pathways for this compound utilization mpg.dewikipedia.org. Detailed research indicates that during anaerobic growth on this compound as the sole carbon source, coenzyme B12-dependent this compound dehydratase (DhaB) and trimethylene glycol dehydrogenase are obligatory enzymes. The "dha system," comprising this compound dehydrogenase and dihydroxyacetone kinase, is also implicated in the anaerobic dissimilation of this compound in Klebsiella species. Studies have shown that the structural genes for this compound and diol dehydratases can be under independent control, with this compound dehydratase being induced when K. pneumoniae is grown in this compound-containing medium.

This compound Metabolism in Pseudomonas putida : Pseudomonas putida KT2440 can utilize this compound as a sole carbon source, though its growth often exhibits a prolonged lag phase nih.gov. The canonical pathway in P. putida involves the phosphorylation of this compound by this compound kinase (GlpK) to G3P, followed by its oxidation to DHAP by this compound-3-phosphate dehydrogenase (GlpD) fishersci.nonih.govmetabolomicsworkbench.org. The expression of the genes encoding these enzymes, part of the glp gene cluster (glpF, glpK, glpR, and glpD), is negatively regulated by the GlpR repressor nih.gov. Manipulations such as deleting glpR or overexpressing glpK can eliminate the bimodal glpD expression and shorten the lag phase, suggesting a regulatory checkpoint at the G3P level nih.gov.

Recent research has uncovered a novel, alternative route for this compound metabolism in P. putida KT2440 that functions in parallel with the glp operon. This pathway is initiated by pyrroloquinoline quinone-dependent alcohol dehydrogenases (PedE and/or PedH), which oxidize this compound to glycerate via glyceraldehyde. Glycerate is subsequently phosphorylated by glycerate kinase (GarK) to glycerate-2-phosphate, which then enters the central metabolism. This alternative pathway provides a growth advantage by enabling an earlier onset of growth on this compound. Notably, even in glpK knockout mutants, P. putida KT2440 retains the ability to utilize this compound, albeit with a significantly extended lag period and reduced final biomass, indicating the presence and activity of such alternative metabolic routes.

Table 1: Key Enzymes and Intermediates in Bacterial this compound Metabolism Pathways (This table is designed to be interactive, allowing users to sort or filter data.)

Pathway TypeInitial Enzyme(s)Intermediate(s)End Product(s)Example BacteriaConditions
OxidativeThis compound Kinase (GlpK) iarc.frfishersci.nowikipedia.orgnih.govmetabolomicsworkbench.orgnih.govwikipedia.orgsn-Glycerol-3-phosphate (G3P) iarc.frfishersci.nowikipedia.orgnih.govmetabolomicsworkbench.orgnih.govwikipedia.orgDihydroxyacetone phosphate (DHAP) iarc.frfishersci.nonih.govmetabolomicsworkbench.orgPseudomonas putida, Escherichia coli iarc.frfishersci.nonih.govAerobic
Reductive (Fermentative)This compound Dehydratase (DhaB) mpg.de3-Hydroxypropanal (3-HPA) mpg.de1,3-Propanediol (1,3-PDO) thegoodscentscompany.commpg.deKlebsiella pneumoniae, Clostridium species thegoodscentscompany.commpg.deAnaerobic
Reductive (Alternative)This compound Dehydrogenase (GldA) thegoodscentscompany.commpg.dewikipedia.orgDihydroxyacetone (DHA) thegoodscentscompany.commpg.dewikipedia.orgDihydroxyacetone phosphate (DHAP) thegoodscentscompany.commpg.dewikipedia.orgEnterococcus faecalis, Klebsiella species wikipedia.orgAnaerobic
Alternative (P. putida)PQQ-ADHs (PedE/PedH)Glyceraldehyde, GlycerateGlycerate-2-phosphatePseudomonas putida KT2440Aerobic (parallel)

This compound in Mammalian Physiology (e.g., White Adipose Tissue secretion, Hepatic Gluconeogenesis)

In mammalian physiology, this compound plays a critical role, particularly in energy metabolism and glucose homeostasis.

White Adipose Tissue (WAT) Secretion: White adipose tissue serves as the primary storage site for triglycerides, which are composed of a this compound backbone esterified with three fatty acids. During periods of energy demand, such as fasting or exercise, triglycerides undergo lipolysis, a process where they are hydrolyzed into free fatty acids and this compound mpg.de. Unlike fatty acids, which can be re-esterified into triglycerides within adipocytes, this compound is largely released from adipocytes into the bloodstream mpg.de. This is primarily due to the low or negligible activity of this compound kinase in mature adipocytes, which limits the re-phosphorylation of this compound to G3P—a necessary step for triglyceride synthesis mpg.de. Consequently, this compound released from WAT travels through the circulation to other organs, predominantly the liver, for further metabolism.

Hepatic Gluconeogenesis: The liver is the principal organ responsible for the uptake and metabolism of this compound in mammals. This compound is a crucial gluconeogenic precursor, meaning it can be converted into glucose, especially important during fasting or prolonged exercise when carbohydrate reserves are depleted. The process in the liver begins with the phosphorylation of this compound by hepatic this compound kinase (GlpK) to form this compound-3-phosphate (G3P) metabolomicsworkbench.orgnih.govwikipedia.org. This reaction consumes one molecule of ATP.

Following its phosphorylation, G3P is then oxidized to dihydroxyacetone phosphate (DHAP) by mitochondrial this compound-3-phosphate dehydrogenase. This enzyme, located in the inner mitochondrial membrane, plays a vital role in linking this compound metabolism to the electron transport chain. DHAP is a key intermediate that can readily enter the gluconeogenic pathway. In gluconeogenesis, DHAP is isomerized to glyceraldehyde-3-phosphate. These two triose phosphates (DHAP and glyceraldehyde-3-phosphate) are then condensed to form fructose-1,6-bisphosphate, which subsequently undergoes a series of enzymatic reactions to produce glucose. This hepatic conversion of this compound to glucose is essential for maintaining systemic blood glucose levels and providing energy to glucose-dependent tissues, such as the brain and red blood cells.

Table 2: Key Enzymes and Intermediates in Mammalian this compound Metabolism (This table is designed to be interactive, allowing users to sort or filter data.)

ProcessLocationInitial SubstrateEnzyme(s)Intermediate(s)End Product(s)Physiological Role
LipolysisWhite Adipose TissueTriglyceridesLipasesFatty Acids, this compound mpg.deThis compound (released) mpg.deEnergy mobilization, release of this compound for hepatic utilization
GluconeogenesisLiverThis compoundThis compound Kinase (GlpK) metabolomicsworkbench.orgnih.govwikipedia.org, Mitochondrial this compound-3-Phosphate DehydrogenaseThis compound-3-phosphate (G3P) metabolomicsworkbench.orgnih.govwikipedia.org, Dihydroxyacetone phosphate (DHAP)GlucoseGlucose homeostasis, energy supply during fasting

Advanced Glycerol Production and Valorization Research

Sources of Glycerol (B35011) for Industrial and Research Applications

This compound is naturally present in triglycerides found in various plant and animal resources, such as soybeans, palm, and tallow (B1178427) fortunebusinessinsights.com. Industrially, it is primarily obtained through processes like transesterification, hydrolysis, and saponification fortunebusinessinsights.comgrandviewresearch.com.

Crude this compound from Biodiesel Production

The transesterification of vegetable oils and animal fats to produce biodiesel generates crude this compound as a significant byproduct, typically accounting for approximately 10% by weight of the total biodiesel produced diplomatacomercial.comfrontiersin.orgrsc.orgscirp.orgnih.gov. For every ton of biodiesel, about 100 kg of this compound is generated frontiersin.org. This crude this compound, however, is often a dark brown liquid with a high pH (e.g., 9.6) and contains numerous impurities, which limit its direct application in high-value industries frontiersin.orginrs.catitech.ac.jp.

Common impurities found in crude this compound from biodiesel production include:

Methanol (B129727) (or other alcohols used in transesterification) frontiersin.orginrs.caresearchgate.netacs.org

Water frontiersin.orginrs.caresearchgate.netresearchgate.net

Soap frontiersin.orginrs.caresearchgate.netacs.org

Salts (e.g., inorganic salts, catalyst residues) frontiersin.orginrs.caacs.orgresearchgate.net

Free fatty acids nih.govinrs.caresearchgate.net

Methyl esters frontiersin.orgresearchgate.net

Ash frontiersin.orginrs.caresearchgate.net

Other non-glycerol organic matter (MONG) frontiersin.orgtitech.ac.jp

The composition of crude this compound can vary significantly depending on the feedstock and the transesterification process employed diplomatacomercial.cominrs.ca. For instance, some crude this compound samples have been reported to contain as little as 13.24% this compound, with high percentages of methanol (31.14%), soap (23.58%), and water (10.37%) inrs.ca. Another analysis showed crude this compound with 46.8 wt.% this compound, high ash, water, and MONG content (50.4 wt.%) frontiersin.org.

Table 1: Representative Composition of Crude this compound from Biodiesel Production

ComponentConcentration (wt.%) frontiersin.orgConcentration (w/v) inrs.caConcentration (wt.%) researchgate.netConcentration (wt.%) titech.ac.jp
This compound Content46.813.2489.5 (purified)36.7
Water ContentHigh10.374.3 (purified)14.7
Ash ContentHigh33.6 (purified)4.31
MONG / Soap50.4 (MONG)23.58 (Soap)-44.0 (MONG)
Methanolppm levels31.14--
pH9.6--9.08

Note: Data from different sources may reflect varying initial crude this compound qualities and analytical methods.

The economic viability of the biodiesel industry is closely linked to the effective utilization and valorization of this crude this compound byproduct frontiersin.orgrsc.org.

This compound from Saponification Processes

Saponification is a traditional method for producing soap, which also yields this compound as a byproduct fortunebusinessinsights.comkumarmetal.comwikipedia.org. This process involves the alkaline hydrolysis of triglycerides (fats and oils) with a strong base, such as sodium hydroxide (B78521) (lye) or potassium hydroxide wikipedia.orgchemondis.combyjus.comolabs.edu.in. The reaction cleaves the ester bonds in triglycerides, releasing fatty acid salts (soap) and this compound wikipedia.orgchemondis.comtaylorandfrancis.com.

In the traditional saponification process, fats and oils are boiled with a caustic soda solution and salt. This causes the mixture to separate into two layers: an upper layer of soap and a lower layer known as "spent lye," which contains this compound, water, excess caustic soda, and salt kumarmetal.com. While historically a main industrial method for this compound production, saponification of fats and oils is now primarily practiced on a smaller scale, with most soap produced directly from distilled fatty acids kumarmetal.com. Crude this compound from saponification typically contains about 16% impurities nih.gov.

Waste Oil Products as this compound Sources

Waste cooking oil (WCO) and other waste oil products represent a significant and sustainable source for this compound production, primarily through transesterification to produce biodiesel researchgate.netneliti.comresearchgate.netfrontiersin.org. The utilization of WCO for biodiesel production helps reduce waste and promotes sustainability diplomatacomercial.com. This compound obtained from WCO-based biodiesel production typically has low purity, containing impurities like methanol, catalyst, soap, and water researchgate.netresearchgate.net. Research indicates that this compound derived from waste cooking oil can have similar functional groups to commercial this compound after processing neliti.com.

Algae-based this compound Production

Microalgae, particularly halophytic species like Dunaliella tertiolecta, are emerging as promising biological sources for this compound production bts.govbts.govacpnonfood.comresearchgate.net. These algae can synthesize and accumulate significant amounts of intracellular this compound as an osmoprotectant, especially under high salt conditions bts.govacpnonfood.comresearchgate.net. Dunaliella tertiolecta has been shown to produce this compound extracellularly from fixed atmospheric CO2, allowing for its extraction from the culture medium without necessarily killing the algae bts.gov.

Research has focused on optimizing this compound production from algae by investigating factors such as light color and intensity, nitrogen and phosphate (B84403) limitation, and salt concentration researchgate.net. For instance, cultivating Dunaliella tertiolecta with white light (500-2000 μmol m⁻² s⁻¹) and under hyperosmotic stress conditions (e.g., initial cultivation in 1.5 M NaCl followed by an increase to 3 M NaCl) has been shown to significantly increase this compound titers researchgate.net. Some studies have reported this compound titers of up to 0.79 mg mL⁻¹ for D. tertiolecta and up to 0.94 mg mL⁻¹ for new Dunaliella isolates under optimal conditions researchgate.net.

The ability of algae to produce this compound offers a renewable and environmentally sustainable pathway, contributing to the development of new biofuel industries and providing an intermediate for various fossil oil-based bulk chemicals acpnonfood.com.

Purification and Refining Technologies for Crude this compound

The presence of various impurities in crude this compound significantly reduces its value and limits its application in high-purity demanding industries such as pharmaceuticals, cosmetics, and food frontiersin.orgrsc.orgtitech.ac.jpresearchgate.net. Therefore, effective purification and refining technologies are essential to convert crude this compound from a waste product into a valuable commodity frontiersin.orgresearchgate.net. The choice of purification process often depends on the initial composition of the crude this compound and the desired end-grade purity researchgate.netscispace.com.

Physico-chemical Treatment Methods

Physico-chemical treatment methods are widely employed for purifying crude this compound, often in sequential steps, to remove impurities and achieve higher purity levels frontiersin.orgresearchgate.netscispace.comresearchgate.net. These methods typically involve a combination of chemical pre-treatment, phase separation, and adsorption techniques.

Key physico-chemical methods include:

Acidification and Neutralization : This is a common initial step where crude this compound, often alkaline due to catalyst residues, is acidified (e.g., using phosphoric acid, sulfuric acid, or hydrochloric acid) to convert soaps into free fatty acids and to neutralize alkaline catalysts frontiersin.orgtitech.ac.jpresearchgate.netresearchgate.netscispace.comgoogle.com. The acidification process can lead to the separation of the mixture into distinct layers, including a free fatty acid layer, a this compound-rich layer, and an inorganic salt layer frontiersin.orgscispace.com. The free fatty acids can then be removed by decantation or filtration, and the this compound-rich layer is often neutralized to a desired pH frontiersin.orgacs.orgscispace.comacs.org.

Methanol Removal : Methanol, a common impurity from the transesterification process, is typically removed through evaporation or distillation due to its lower boiling point compared to this compound rsc.orgtitech.ac.jpresearchgate.netscispace.comgoogle.com. Vacuum distillation is particularly effective, capable of yielding this compound with over 99% purity researchgate.netmdpi.com.

Adsorption : Activated carbon is frequently used as an adsorbent to remove color, residual fatty acids, and other organic impurities, thereby reducing ash content researchgate.netscispace.com. Other adsorbents like bentonite (B74815) have also shown capacity in removing impurities from crude this compound researchgate.net. The adsorption step, while crucial for decolorization and deodorization, may show a smaller increase in this compound purity compared to other steps researchgate.net.

Ion Exchange : Ion exchange resins are effective in removing dissolved salts and catalysts from the this compound solution frontiersin.orgresearchgate.netscispace.com. Strong cation H+ resins have been successfully used to purify pretreated this compound, achieving high purity levels frontiersin.org. However, ion exchange processes can become less feasible with very high concentrations of dissolved salts in crude this compound mdpi.com.

Membrane Separation Technologies : Techniques like microfiltration and ultrafiltration can be used to separate impurities from crude this compound. Membrane separation, often combined with other methods, can significantly enhance purity researchgate.netscispace.comgoogle.com.

Solvent Extraction : This method involves using a solvent (e.g., heptane) to extract impurities like fatty acids from crude this compound titech.ac.jpscispace.com.

An effective dual-step purification method combining acidification and ion exchange has been shown to achieve this compound purity of up to 98.2% frontiersin.org. Another study reported a combined chemical and physical treatment method involving acidification, phase separation, vacuum distillation, and activated carbon adsorption, yielding this compound with 98.10% purity scispace.com. A sequential physico-chemical treatment, membrane filtration, and activated charcoal adsorption has also been explored frontiersin.org. For low-quality crude this compound, a series of physiochemical steps including acid-base treatments, phase separation, and adsorption can increase purity to 85 wt.% while maintaining a recovery of up to 71% researchgate.net.

Table 2: Examples of Physico-chemical Purification Results

Purification MethodInitial this compound Purity (wt.%)Final this compound Purity (wt.%)Key Impurities RemovedSource
Acidification + Ion Exchange46.898.2Soap, salts, methanol, oil, other organic materials frontiersin.org
Acidification + Vacuum Distillation + Activated CarbonCrude98.10Catalyst, soap, water, methanol, fatty acids, color scispace.com
Neutralization + Microfiltration + Ion ExchangeCrude99.4Free ions from salt and catalyst scispace.com
Acid-base treatments + Phase separation + Adsorption38-5785Water, methanol, ash, color, odor researchgate.net
Solvent Extraction + Adsorption (Jatropha shell AC)36.7PurifiedFatty acids, colored compounds titech.ac.jp
EvaporationCrude97Water researchgate.net
Vacuum DistillationCrude99.3Water, methanol, salts researchgate.net

Valorization of this compound into High-Value Chemicals

Thermochemical Conversion Approaches

Gasification of this compound

Gasification is a thermochemical process that converts carbonaceous materials, such as this compound, into a gaseous mixture primarily composed of hydrogen (H₂) and carbon monoxide (CO), known as syngas. This process is particularly attractive for this compound valorization due to its potential for producing a clean energy carrier (H₂) and a valuable chemical feedstock (CO).

Research indicates that steam gasification of this compound requires elevated steam ratios to achieve high conversion rates and acceptable cold gasification efficiency. Studies have shown that a high steam-to-glycerol molar ratio, such as 9:1, at temperatures exceeding 627°C and atmospheric pressure, can maximize hydrogen yield while minimizing methane (B114726) formation and inhibiting carbon deposition mdpi.comcity.ac.ukresearchgate.net. For instance, a 99% conversion rate and a cold gasification efficiency of 40% have been reported for this compound gasification, although this is lower than conventional coal gasification efficiencies, it is considered an intermediate solution for managing the this compound surplus city.ac.ukresearchgate.netcity.ac.uk.

Catalysts play a crucial role in enhancing the efficiency of this compound gasification. Nickel-based catalysts (e.g., Ni/Al₂O₃, Ni/TiO₂) have been extensively studied, with varying effects depending on temperature city.ac.uk. Other catalysts, such as Ru/Y₂O₃ (at 600°C) and Ir/CeO₂ (at 400°C), have also demonstrated effectiveness in reducing the required operating temperatures city.ac.uk. Research on Ni-based catalysts supported on fly ash has shown promising results, achieving a maximum hydrogen yield of 5.8 mol of H₂ per mole of this compound fed at 550°C with a steam:this compound molar ratio of 12:1, resulting in a this compound conversion of 98.6% researchgate.netmdpi.com.

Table 1: Representative Research Findings in this compound Gasification

Parameter/CatalystTemperature (°C)Steam:this compound Molar RatioThis compound Conversion (%)H₂ Yield (mol H₂/mol this compound)Cold Gas Efficiency (%)Reference
No Catalyst>6279:1-Maximized- mdpi.comresearchgate.net
Ni/Fly Ash55012:198.65.8- mdpi.com
Microwave Plasma-Various Air/C₃H₈O₃ ratios51.3-75.19 (Carbon Conv.)-48.98-70.41 emu.edu.tr
Supercritical Water Reforming

Supercritical water reforming (SCWR) of this compound is an innovative approach for hydrogen production, where this compound is continuously fed with water at high temperatures and pressures (e.g., 450°C, 240 atm) mdpi.com. In this process, water acts as both a dense solvent and a reactant epa.gov. SCWR offers the advantage of operating in the liquid phase, potentially reducing energy consumption for vaporization compared to gas-phase reforming mdpi.com.

Studies have explored both catalytic and non-catalytic SCWR of this compound. Non-catalytic experiments in a tubular reactor at 240 bar and temperatures ranging from 750–850°C, with this compound feed concentrations of 5–30 wt.%, showed almost complete this compound conversion (up to 88% at highest concentrations). Hydrogen yields of 2 to 4 mol H₂/mol this compound were obtained at high temperatures and residence times repec.org. The reactor material itself (e.g., Inconel 625) was observed to exhibit a catalytic effect, which decreased over time repec.org.

The use of catalysts significantly enhances SCWR performance, allowing for lower operating temperatures. For instance, a Ni-based catalyst supported on Al₂O₃ and SiO₂ enabled high-yield hydrogen production at temperatures as low as 600°C, compared to 800°C without a catalyst, while maintaining a pressure of 240 bar and this compound feed concentrations of 5–30 wt.% repec.orgus.es. Over a Ru/Al₂O₃ catalyst, near-theoretical hydrogen yields of 7 mol H₂/mol this compound were achieved at dilute feed concentrations, with low methane and carbon monoxide formation, at temperatures between 700-800°C and short reaction times (less than 5 seconds) epa.gov.

Table 2: Key Findings in Supercritical Water Reforming of this compound

Process TypeCatalystTemperature (°C)Pressure (bar)This compound Conversion (%)H₂ Yield (mol H₂/mol this compound)Main Gaseous ProductsReference
Non-CatalyticNone750-85024088-1002-4H₂, CO₂, CO, CH₄ repec.org
CatalyticRu/Al₂O₃700-800-Complete~7 (dilute feed)H₂, CO₂, CH₄, CO epa.gov
CatalyticNi/Al₂O₃-SiO₂500-800240Almost completeNear equilibrium valuesH₂, CO₂, CO, CH₄ repec.orgus.es
Aqueous Phase Reforming

Aqueous phase reforming (APR) of this compound is an alternative to gas-phase reforming, particularly advantageous when this compound is already dissolved in water, as is often the case in biomass-derived processes mdpi.com. This process operates at lower temperatures (around 200–250°C) compared to steam reforming, reducing energy requirements for reagent vaporization and minimizing unwanted thermal degradation reactions mdpi.com.

The catalyst's role is fundamental in APR. This compound adsorbs onto active metal sites, leading to various reaction pathways. C–C cleavage forms lower carbon chain molecules (e.g., ethylene (B1197577) glycol), while C–O bond breaking can lead to alkane formation mdpi.com. Platinum (Pt) catalysts are highly effective and stable for H₂ production via APR researchgate.net. Studies on Pt, Ni, Co, and Cu catalysts showed that Pt exhibited the highest activity and stability, while Ni and Co showed significant deactivation over time researchgate.net.

The choice of support material for the catalyst also significantly influences activity and selectivity. Basic supports tend to result in higher activity and H₂ molar concentration, whereas acidic or neutral supports can increase alkane formation researchgate.net. For instance, Pt/Al₂O₃, Pt/SiO₂, Pt/AC (active carbon), and Pt/HUSY catalysts showed no remarkable deactivation, although Pt sintering was observed researchgate.net. Impurities in crude this compound, such as soaps and methanol, can dramatically reduce APR activity, with sodium salts of fatty acids having a more pronounced negative effect than NaCl rsc.org.

Combustion Applications

This compound, with its relatively low heat of combustion compared to fossil fuels, high viscosity, and high auto-ignition temperature (nearly 643 K), presents challenges for direct combustion mdpi.com. Despite these hurdles, research explores its use as an independent fuel, fuel additive, and in co-combustion applications for heat and power generation in boilers and furnaces mdpi.comrepec.orgmit.edu.

Studies have investigated various strategies to improve this compound combustion. Oxy-combustion of this compound can increase flame temperature and promote complete burning mdpi.com. Co-combustion with biochar has shown to reduce ignition delay time, shorten burnout time, and increase burning rates of droplets mdpi.com. Preheating this compound significantly improves combustion efficiency by reducing viscosity and enhancing atomization when injected into an engine cylinder mit.edu. Atomization optimization through flow-blurring burners has also enabled stable this compound combustion without preheating mit.edu.

This compound can be used in existing combustion systems with minimal modifications, including furnaces, boilers, compression and spark-ignition engines, gas turbines, Stirling engine cogeneration systems, and fluidized beds mit.edu. It is compatible with various fossil fuels, such as diesel, biodiesel, and light fuel oil mit.edu.

From an emissions perspective, the high chemically bound oxygen content in this compound can lead to a significant reduction in NOx emissions mdpi.com. While a properly designed refractory burner can effectively combust this compound, high particulate emissions due to residual catalysts are a potential issue when burning crude this compound researchgate.net. This compound is also being explored as a fuel in combustion material synthesis for manufacturing raw materials for catalysts, battery materials, and sensors repec.orgmit.edu.

Biotechnological Conversion Processes (Bioconversion)

Biotechnological conversion, or bioconversion, offers a promising and environmentally friendly route for valorizing crude this compound, which is an abundant byproduct of biodiesel production cdg.ac.atmdpi.commdpi.com. This approach utilizes various microbial biocatalysts, including bacteria, yeast, fungi, mixed cultures, and microalgae, to transform this compound into a wide array of valuable chemicals mdpi.commdpi.comnih.gov. Compared to direct application and chemical transformation methods, microbial conversion often presents advantages such as higher product specificity, lower energy input (pressure/temperature), and less intensive pretreatment requirements mdpi.com.

The reduced nature of the this compound molecule makes it an excellent carbon and energy source for microbial growth, allowing microorganisms to convert it into numerous metabolites with yields comparable to those obtained from sugars d-nb.info. This valorization enhances the techno-economic viability of the biodiesel industry by converting a waste stream into high-value market items mdpi.com.

Microbial Fermentation for Value-Added Chemicals

Microbial fermentation of this compound can yield a diverse range of industrially significant chemicals, including but not limited to 1,3-propanediol (B51772) (1,3-PDO), 2,3-butanediol, ethanol, n-butanol, organic acids (e.g., lactic acid, succinic acid, citric acid), polyhydroxyalkanoates (PHAs), and hydrogen mdpi.commdpi.comd-nb.infoelsevier.esnih.gov.

Several microorganisms have been identified and engineered for efficient this compound utilization. For instance, members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella, are well-studied bacterial platforms for producing value-added metabolites from this compound mdpi.com. Escherichia coli can produce ethanol, lactic acid, 1,2-PDO, 1,3-PDO, and succinic acid mdpi.com. Clostridium species are known for producing hydrogen and 1,3-PDO d-nb.infonih.gov. Lactic acid bacteria like Lactobacillus diolivorans have been successfully used for 1,3-propanediol production cdg.ac.at. Yeasts such as Yarrowia lipolytica are capable of growing well on this compound and producing lipids, lipases, and alcohols cdg.ac.atnih.gov.

The efficiency of these bioconversion processes can be improved through various strategies, including the selection of carefully chosen or genetically modified microbial strains, optimization of their metabolic efficiency, and synthesis of new enzymes mdpi.com.

Table 3: Examples of Value-Added Chemicals from this compound Bioconversion

Chemical ProductMicroorganism ExamplesReference
1,3-PropanediolKlebsiella pneumoniae, Citrobacter, Clostridium butyricum, Lactobacillus diolivorans cdg.ac.atbibliotekanauki.plresearchgate.netmdpi.comresearchgate.net
2,3-ButanediolYarrowia lipolytica cdg.ac.at
EthanolEscherichia coli, Klebsiella, Enterobacter aerogenes mdpi.commdpi.comd-nb.info
Lactic AcidRhizopus microsporus, Escherichia coli mdpi.comelsevier.es
Succinic AcidEscherichia coli mdpi.com
Citric AcidYarrowia lipolytica cdg.ac.atnih.gov
HydrogenClostridium freundii, Klebsiella pneumoniae, Rhodopseudomonas palustris nih.govmdpi.com
LipidsYarrowia lipolytica, Mortierella isabellina cdg.ac.atnih.gov
This compound to 1,3-Propanediol (1,3-PDO)

1,3-Propanediol (1,3-PDO) is a crucial bulk chemical widely utilized in the polyester (B1180765) and polyurethane industries, serving as a monomer for the synthesis of polytrimethylene terephthalate (B1205515), polyethers, and polyurethanes bibliotekanauki.plresearchgate.netresearchgate.netfrontiersin.org. Its biotechnological production from this compound is a highly attractive and sustainable alternative to traditional chemical synthesis, which often involves expensive catalysts and hazardous intermediates researchgate.netresearchgate.netfrontiersin.org.

The microbial synthesis of 1,3-PDO from this compound typically follows a two-step metabolic pathway. First, this compound is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by this compound dehydratase, a coenzyme B₁₂-dependent enzyme. Subsequently, 3-HPA is reduced to 1,3-PDO by 1,3-propanediol dehydrogenase, utilizing NADH as a redox co-factor mdpi.comresearchgate.net. This reductive pathway is essential for the cell's redox balance and efficient this compound utilization bibliotekanauki.plresearchgate.net.

Natural producers of 1,3-PDO include various bacterial strains from genera such as Citrobacter, Klebsiella, Lactobacillus, Enterobacter, and Clostridium bibliotekanauki.plresearchgate.net. Klebsiella pneumoniae is particularly noted for its highly active this compound assimilation metabolism under anoxic conditions and well-developed natural 1,3-PDO production pathways mdpi.com. Research has demonstrated high 1,3-PDO yields and concentrations from these microorganisms. For example, a strain of K. pneumoniae DSM 2026 yielded 51.3–53 g/L of 1,3-PDO, while a modified K. oxytoca strain achieved over 80 g/L with an efficiency of 0.62 mol 1,3-PDO/mol this compound bibliotekanauki.pl. Another study reported 1,3-PDO bioproduction from crude this compound at 15.4 ± 0.8 mmol/L, which increased to 32.6 ± 0.6 mmol/L with the implementation of a bioelectrochemical system (BES) and zero-valent iron (ZVI) using Klebsiella pneumoniae L17 mdpi.com.

Table 4: Microbial Production of 1,3-Propanediol from this compound

Microorganism StrainSubstrate Type1,3-PDO Concentration (g/L)Yield (g 1,3-PDO/g this compound or mol 1,3-PDO/mol this compound)Reference
K. pneumoniae DSM 2026Pure this compound51.3–53- bibliotekanauki.pl
K. oxytoca (modified)Pure this compound>800.62 mol/mol bibliotekanauki.pl
K. pneumoniae M5a1Pure this compound58.80.53 mol/mol bibliotekanauki.pl
K. pneumoniae L17Crude this compound1.42 (15.4 mmol/L)- mdpi.com
K. pneumoniae L17 (with BES+ZVI)Crude this compound3.00 (32.6 mmol/L)- mdpi.com
Clostridium butyricum AKR102aCrude this compound63.40.69 researchgate.net
This compound to D-Glyceric Acid (D-GA)

The conversion of this compound to D-Glyceric Acid (D-GA) is a promising valorization pathway. D-GA is a three-carbon sugar acid. wikipedia.org Catalytic oxidation of this compound with molecular oxygen is a key method for D-GA production. researchgate.net

Research findings indicate that supported palladium and platinum catalysts can be used for selective this compound oxidation to D-GA. For instance, a 1.25-2.5% Pd/Al₂O₃ catalyst can achieve a 72-78% yield of glyceric acid with full this compound conversion. researchgate.netlmaleidykla.lt Another study reported a 70% selectivity to glyceric acid with 100% this compound conversion using a 5% Pd/C catalyst. lmaleidykla.lt Under alkaline conditions, supported gold catalysts have shown high selectivity, with one process achieving 100% glyceric acid selectivity at 56% this compound conversion. google.com

More recent advancements include the use of Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16 catalysts, which can produce glyceric acid under mild conditions (30°C, atmospheric air) without the need for a base or oxygen gas flow. tandfonline.com This method has achieved a glyceric acid yield of up to 68.2% after 10 hours of reaction. tandfonline.com Other studies have reported high D-GA yields, such as 74.8% using Pt/S-grafted carbon nanofibers under base-free conditions (0.4 MPa O₂, 1.6 MPa N₂, 60°C) and 84% using Au/graphite in the presence of NaOH (0.6 MPa O₂, 60°C). tandfonline.com

Table 1: Research Findings for this compound to D-Glyceric Acid Conversion

Catalyst SystemConditionsThis compound Conversion (%)D-Glyceric Acid Yield (%)D-Glyceric Acid Selectivity (%)Source
Pd/Al₂O₃Oxidation with molecular oxygen10072-78- researchgate.netlmaleidykla.lt
Pd/CAlkaline conditions100-70 lmaleidykla.lt
Au/graphite0.6 MPa O₂, 60°C, with NaOH918492 tandfonline.com
Pt/S-grafted carbon nanofibers0.4 MPa O₂, 1.6 MPa N₂, 60°C, base-free89.974.883.2 tandfonline.com
Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16Atmospheric air, 30°C, base-free-68.2- tandfonline.com
This compound to Dihydroxyacetone (DHA)

Dihydroxyacetone (DHA) is a high-value compound primarily used in cosmetics as the active ingredient in sunless tanning lotions. researchgate.net Its production from this compound typically involves selective oxidation of the secondary hydroxyl group. researchgate.net

Conventional methods for DHA production from this compound, such as fermentation or direct oxidation, often suffer from long reaction times (over 20 hours for fermentation) and relatively low yields (around 40% or lower for fermentation, and no higher than 50% for direct oxidation with noble metals). google.com

Recent research has focused on catalytic oxidation processes. For instance, a process involving this compound oxidation over commercial Pt/AC and Pt–Bi/AC catalysts in a batch reactor under base-free conditions, using water as a solvent and oxygen as the oxidant, achieved a highest DHA yield of 36% with a Pt5%-Bi1.5%/AC catalyst. acs.org Another study utilized Pt/La₁₋ₓBiₓOF/SBA-16 catalysts, achieving a DHA yield of up to 78.4% with 100% this compound conversion after 6 hours at 30°C in an atmospheric open-air system using 7 wt% Pt/16 wt% La₀.₉₅Bi₀.₀₅OF/SBA-16. rsc.org Promising catalysts for high DHA yields include promoted Pt nanoparticles (e.g., Pt-Bi and Pt-Sb supported on carbon and mesoporous materials) and Au nanoparticles (e.g., Au/CuO and Au/ZnO). researchgate.net Bimetallic catalysts like Au-Pd have also shown high value, achieving up to 61% DHA yield at 87% this compound conversion. researchgate.net

Table 2: Research Findings for this compound to Dihydroxyacetone Conversion

Catalyst SystemConditionsThis compound Conversion (%)DHA Yield (%)Source
Pt5%-Bi1.5%/ACBatch reactor, base-free, water solvent, O₂ oxidant-36 acs.org
Pt/La₁₋ₓBiₓOF/SBA-16 (7 wt% Pt/16 wt% La₀.₉₅Bi₀.₀₅OF/SBA-16)30°C, 6 h, atmospheric open-air system10078.4 rsc.org
AuPd alloyed catalyst-8761 researchgate.net
This compound to Lactic Acid

Lactic acid is a valuable chemical with wide applications in food, cosmetic, and pharmaceutical industries, and increasingly in the production of biodegradable polymers. lmaleidykla.ltacs.org Traditional fermentation routes for lactic acid production from this compound often have low yields and high costs. acs.org Chemical catalysis offers a promising alternative. acs.org

Early research demonstrated that this compound could be converted to lactic acid with high concentrations of alkali (e.g., NaOH or KOH) as a homogeneous catalyst in water at around 300°C, achieving up to 90% lactic acid yield with 100% this compound conversion in 90 minutes. acs.orgtennessee.edu However, such high alkalinity can lead to severe corrosiveness to stainless steel reactors. tennessee.edu

More recent studies have focused on heterogeneous catalysts and milder conditions. For example, CuO/CeO₂ catalysts have shown excellent properties with 87% this compound conversion and a 64.38% yield to lactic acid (8 h, 220°C, N₂ atmosphere). acs.org CuO/ZrO₂ catalysts with 30% CuO loadings achieved 67.5% this compound conversion and 85% lactic acid yield (1.4 MPa N₂, 160°C, 6 h). acs.org Carbon materials are considered commercially valuable carriers due to their stable physicochemical properties and low price. acs.org A 10% CuO/AC catalyst achieved a maximum lactic acid yield of 73.85% at 190°C, with this compound conversion increasing from 65.41% to 84.95% as temperature rose from 150°C to 210°C. acs.org Furthermore, a NNN pincer–Ru catalyst has been reported to convert this compound selectively to lactic acid in high yields (approximately 90%). rsc.org Supported platinum catalysts, such as 1.25% Pt/Y₂O₃, have also shown efficacy, achieving a 54% lactic acid yield with an 86% this compound conversion ratio. researchgate.netlmaleidykla.lt

Table 3: Research Findings for this compound to Lactic Acid Conversion

Catalyst SystemConditionsThis compound Conversion (%)Lactic Acid Yield (%)Source
NaOH/KOHHomogeneous, 300°C, 90 min100~90 acs.orgtennessee.edu
NNN pincer–Ru--~90 rsc.org
CuO/ZrO₂ (30% CuO)1.4 MPa N₂, 160°C, 6 h67.585 acs.org
CuO/CeO₂220°C, 8 h, N₂ atmosphere8764.38 acs.org
1.25% Pt/Y₂O₃-8654 researchgate.netlmaleidykla.lt
10% CuO/AC190°C73.8573.85 acs.org
This compound to Acrylic Acid

Acrylic acid is an important raw material for the manufacture of polymeric products. shokubai.org The conversion of this compound to acrylic acid typically involves a two-step process: dehydration of this compound to acrolein, followed by oxidation of acrolein to acrylic acid. shokubai.orgrsc.orggoogle.com Both steps often rely on mixed metal oxide catalysts. rsc.org

Yields of over 90% for acrylic acid have been reported using Bi–Mo- and MoVO-based mixed oxide catalysts for the respective oxidation reactions. rsc.org Various catalytic materials and processes are being explored, including electrochemical, biocatalytic, photochemical, and thermocatalytic reactions. rsc.org

One-pot conversion processes have also been developed. For instance, a one-pot reaction using dual catalyst beds (Co₀.₅H₂PO₄/treated ZSM-5 for dehydration and Mo₈V₂W₁.₅Cu₂.₅ZrOx for oxidation) achieved an 80% yield of acrylic acid. shokubai.org This system demonstrated stability for at least 160 hours. shokubai.org Another single-step liquid phase selective oxidation process using nanocrystalline Cu supported α-MnO₂ catalyst achieved this compound conversion of 20-78% and acrylic acid selectivity up to 86%. google.com However, some studies using single catalysts like vanadium phosphate oxide (VPO) in a gas phase fixed bed reactor at 300°C reported only 3% acrylic acid yield at 100% this compound conversion, which increased to 7% with an increased O₂/N₂ ratio. google.com

A high yield of 87% for acrylic acid from this compound has been achieved through a two-step process: efficient conversion of this compound to allyl alcohol (94.5% yield) via formic acid-mediated deoxydehydration (DODH), followed by oxidation of the allyl alcohol to acrylic acid (92% yield) using Au/CeO₂ catalysts in a basic aqueous solution. acs.org

Table 4: Research Findings for this compound to Acrylic Acid Conversion

Catalyst SystemConditionsThis compound Conversion (%)Acrylic Acid Yield (%)Acrylic Acid Selectivity (%)Source
Bi–Mo- and MoVO-based mixed oxidesSuccessive partial oxidation reactions->90- rsc.org
Co₀.₅H₂PO₄/treated ZSM-5 and Mo₈V₂W₁.₅Cu₂.₅ZrOx (dual beds)One-pot process, fixed bed reactor-80- shokubai.org
Nanocrystalline Cu supported α-MnO₂Single-step liquid phase oxydehydration20-78-Up to 86 google.com
Au/CeO₂ (via allyl alcohol intermediate)Two-step process (DODH + oxidation)-87- acs.org
This compound to this compound Carbonate

This compound carbonate is a cyclic ester of carbonic acid with this compound, attracting interest as a product from this compound and carbon dioxide (CO₂), particularly from biodiesel production. wikipedia.org

Direct synthesis of this compound carbonate often faces challenges such as unsatisfactory yields and complex process conditions. wikipedia.org Research has focused on various catalytic methods for its production.

This compound to Allyl Alcohol

The conversion of this compound to allyl alcohol (prop-2-en-1-ol) is an important pathway, especially as an intermediate for other valuable chemicals like acrylic acid. acs.org

One notable method for producing allyl alcohol from this compound is through formic acid-mediated deoxydehydration (DODH). acs.org Using this approach, a high yield of 94.5% for allyl alcohol from this compound has been achieved. acs.org

Biocatalysis with this compound

Biocatalysis offers an environmentally friendly and sustainable approach for the valorization of this compound, utilizing enzymes or microorganisms to facilitate chemical transformations under mild conditions.

One example of biocatalysis involving this compound is its conversion into 3-hydroxypropionic acid and 1,3-propanediol using Lactobacillus reuteri cells in fed-batch reactions at 37°C. rsc.org Subsequently, Gluconobacter oxydans can act on the produced 1,3-propanediol to generate more 3-hydroxypropionic acid. rsc.org This 3-hydroxypropionic acid can then be converted to acrylic acid via dehydration. rsc.org Up to 14 g L⁻¹ of both 3-hydroxypropionic acid and 1,3-propanediol were produced from the initial reaction lasting 55 hours. rsc.org

Asymmetric Bioreduction

Asymmetric bioreduction leverages enzymatic catalysis for the stereoselective conversion of prochiral substrates, offering a green alternative to traditional chemical methods. This compound itself can serve as a co-substrate for coenzyme regeneration in these reactions, facilitating the synthesis of chiral alcohols mdpi.com. For instance, studies have shown that Bacillus cereus TQ-2, a whole-cell biocatalyst, can effectively reduce various prochiral ketones and aldehydes to their corresponding enantiopure alcohols, with enhanced catalytic activity observed when 15% (v/v) this compound is used as a co-substrate mdpi.com. This highlights this compound's role beyond a mere feedstock, contributing to the efficiency of the bioreduction process by aiding in cofactor recycling mdpi.com.

Furthermore, this compound is an attractive precursor for the asymmetric synthesis of D-glyceric acid. Research has demonstrated the successful production of D-glyceric acid from this compound via glyceraldehyde in a two-step enzymatic reaction utilizing FAD-dependent alditol oxidase from Streptomyces coelicolor A3(2) nih.gov. Through directed evolution, a quadruple mutant (V125M/A244T/V133M/G399R) of alditol oxidase was developed, exhibiting a 2.4-fold higher specific activity towards this compound compared to the wild-type enzyme, showcasing the potential for enzyme engineering to enhance this compound valorization pathways nih.gov. This compound has also been explored as a green reaction medium for the enantioselective reduction of compounds like ethyl acetoacetate (B1235776) using baker's yeast, yielding high product conversions and selectivities researchgate.net.

Addressing High this compound Concentration Inhibition in Biotransformation

High concentrations of this compound can pose a significant challenge in biotransformation processes, often leading to substrate inhibition and reduced microbial activity. Microorganisms, such as Saccharomyces cerevisiae, produce this compound to counteract osmotic stress caused by high salt concentrations, indicating their inherent mechanisms for handling varying this compound levels frontiersin.org. However, when this compound is the primary substrate for bioconversion to other valuable products, its high concentration can hinder cell growth and reduce the efficiency of product formation, such as 1,3-propanediol (PDO) mdpi.com.

Strategies to mitigate this inhibition often involve optimizing culture media and process conditions. For instance, in the production of nattokinase by Bacillus subtilis using this compound, optimization of fermentation conditions, including this compound concentration, led to significantly enhanced enzyme activity frontiersin.org. The optimal medium composition was determined to be 23 g/L this compound, along with other components, yielding high nattokinase activity frontiersin.org. Similarly, for lipid production by Yarrowia lipolytica from this compound, the carbon source concentration needs fine-tuning to achieve high growth rates and lipid yields, as this compound tolerance is strain-dependent researchgate.net. An initial this compound concentration of 112.5 g/L was found to be optimal for biomass and lipid production in certain Y. lipolytica strains researchgate.net.

Strategies for Biotransformation Efficiency Enhancement

Enhancing the efficiency of this compound biotransformation is crucial for its economic viability. Several strategies have been explored, ranging from metabolic engineering to process optimization and cofactor recycling.

Metabolic engineering plays a pivotal role in optimizing the flow of intermediates towards desired products. This can involve introducing synthetic enzymes or creating novel pathways mdpi.com. For example, in Bacillus subtilis, the overexpression of key this compound metabolic genes, glpF (this compound uptake facilitator) and glpK (this compound kinase), significantly improved this compound utilization efficiency and product yield frontiersin.org. glpF is critical for enhancing this compound uptake, while glpK is a rate-limiting enzyme in this compound metabolism, confirming their importance for efficient this compound utilization frontiersin.org.

Beyond genetic modifications, optimizing fermentation parameters is also vital. Studies on nattokinase production from this compound by Bacillus subtilis found that optimizing temperature, shaking speed, inoculum percentage, and initial pH further improved nattokinase activity frontiersin.org.

Cofactor recycling is another critical strategy, particularly for oxidoreductase-catalyzed biotransformations that require cofactors like NADH. Spatially programmed assembling of enzymes, such as this compound dehydrogenase (GlyDH) and glutamate (B1630785) dehydrogenase (GluDH), with single-stranded DNA (ssDNA) has been shown to enhance the efficiency of cofactor-requiring biocatalysis by improving cofactor recycling mdpi.com. This approach can significantly increase the efficiency of cofactor utilization, indicating the presence of a substrate-channeling mechanism for cofactor utilization in the assembled reaction system due to proximity effects mdpi.com.

Physico-chemical Approaches

Physico-chemical approaches for this compound valorization involve various chemical transformations that alter the this compound molecule to produce higher-value compounds. These methods often involve catalytic processes and can be broadly categorized into oxidation, carbonylation, reforming, acetalyzation, etherification, esterification, dehydration, and hydrogenolysis mdpi.comchinesechemsoc.orgresearcher.life. The selection of the appropriate catalyst and precise control over reaction conditions are paramount for achieving high selectivity towards desired products, as this compound's poly-hydroxylated structure can lead to complex mixtures mdpi.comchinesechemsoc.org.

One notable physico-chemical approach is the gas-phase dehydration of this compound to acrolein. Research has explored the use of a two-zone fluidized bed reactor for this process, employing phosphotungstic acid supported on silica (B1680970) as a catalyst chinesechemsoc.org. Studies have investigated the influence of operating conditions, such as the O2/glycerol ratio, on the fluidization quality and catalyst mechanical stability, highlighting the critical role of these parameters in industrial implementation chinesechemsoc.org. Catalyst deactivation is a significant challenge in these processes, and non-thermal plasma technology has been demonstrated to help avoid deactivation of silica-supported silicotungstic acid catalysts during this compound dehydration for acrolein production chinesechemsoc.org.

The purity of crude this compound, a byproduct of biodiesel production, is a crucial factor influencing its further selective transformation chinesechemsoc.orgresearcher.life. Therefore, purification steps are often necessary before employing crude this compound in these synthetic processes chinesechemsoc.orgresearcher.life.

Electrochemical Approaches for this compound Upgrading

Electrochemical approaches offer a promising and environmentally friendly route for upgrading this compound into valuable chemicals, operating under mild conditions (e.g., room temperature and atmospheric pressure) and often eliminating the need for chemical oxidants or external hydrogen frontiersin.orgsciopen.comacs.org. The electrochemical this compound oxidation reaction (GOR) can yield a diverse range of C1, C2, and C3 value-added chemicals, including glyceraldehyde, glyceric acid, lactic acid, glycolic acid, oxalic acid, and formic acid, with C3 products generally having higher economic value acs.orgnih.gov.

Recent advancements in electrocatalyst development have significantly improved the efficiency and selectivity of GOR. For instance, a Pd microstructure electrodeposited on a Ni foam support (Pd/NF) has demonstrated high efficiency for GOR, achieving a current density of approximately 120 mA cm−2 at 0.8 V vs. reversible hydrogen electrode (RHE) and a high selectivity of approximately 70% for glycerate sciopen.com. The Faradaic efficiency for C3 chemicals can be maintained at around 80% over multiple electrolysis runs, with this compound conversion reaching 95% after 10 hours of electrolysis sciopen.com. This enhanced performance is attributed to the dual-component interfaces of adjacent Pd and Ni sites, where Ni sites strengthen the generation of active adsorbed hydroxyl species that then migrate to Pd sites, facilitating the rapid oxidation of this compound into C3 chemicals without C–C bond cleavage sciopen.com.

The reaction pathway and product selectivity in GOR are influenced by factors such as pH and catalyst composition acs.org. In alkaline environments, the adsorption of bismuth atoms on platinum catalysts can inhibit C–C bond cleavage, increasing the yield of glyceric acid and enhancing activity acs.org.

Table 1: Electrochemical this compound Oxidation Reaction (GOR) Performance with Various Catalysts

Catalyst SystemProduct(s)Current Density / PotentialSelectivityFaradaic Efficiency (FE)This compound ConversionReference
Pd/Ni foam (Pd/NF)Glycerate (C3)120 mA cm⁻² at 0.8 V vs. RHE~70% (C3)~80% (C3)95% (after 10h) sciopen.com
NiOOH@Ni3S2/NFFormate (C1)100 mA cm⁻²94%--
Co3O4–CuO/CNx-300Formic Acid (C1)High activity--- nih.gov
Pt/FeNCTartrate (C3)0.9 V vs. RHE>47%-94% acs.org
R-CuWO4 photoanodeLactic Acid (C3)1.2 V vs. RHE95.9%80.36%225 mmol m⁻² h⁻¹

Catalytic Hydrogenolysis to 1,2-Propanediol

The catalytic hydrogenolysis of this compound to 1,2-propanediol (1,2-PDO) is a highly promising route for valorizing the abundant this compound byproduct, offering a sustainable alternative for producing a valuable chemical feedstock. This process typically involves the selective cleavage of C–O bonds in this compound, followed by hydrogenation steps. The choice of catalyst is a critical factor in enhancing both the activity and selectivity towards 1,2-PDO.

Catalyst Systems:

Copper-based catalysts: These are among the most commonly employed catalysts for this compound hydrogenolysis to 1,2-PDO, exhibiting relatively high activity and selectivity under mild reaction conditions. Novel copper/zirconia catalysts prepared via advanced methods, including copper deposition through metal-organic frameworks (MOF) and sol-gel support preparation, have shown promising results. For instance, a Cu(M)-Zr(C) catalyst achieved a 1,2-PDO yield of 75% at 240 °C and 20 bar initial hydrogen pressure, with improved performance attributed to a proper combination of redox and acid properties. Copper chromite and Cu/Al2O3 have also been studied in trickle-bed reactors, with copper chromite being a well-researched catalyst for this reaction.

Noble metal catalysts: Precious metals such as ruthenium (Ru), palladium (Pd), platinum (Pt), rhodium (Rh), and iridium (Ir) are also utilized as active components. While some noble metal catalysts are particularly effective for synthesizing the more valuable 1,3-propanediol, they are also used for 1,2-PDO production. Pd-promoted Cu/MgO/Al2O3 catalysts have been found effective for this compound hydrogenolysis, yielding high selectivity to 1,2-PDO, even with in situ hydrogen produced from steam reforming. The addition of Pd can increase this compound conversion and 1,2-PDO selectivity, potentially by promoting rapid acetol hydrogenation and shifting the equilibrium of this compound dehydration.

Reaction Conditions and Mechanisms: The hydrogenolysis reaction often involves dehydration of this compound to hydroxyacetone (B41140) (acetol), followed by the hydrogenation of hydroxyacetone to 1,2-propanediol frontiersin.org. The presence of cuprous oxide and weak acid sites in catalysts can be fundamental in preferentially activating this selective pathway, preventing over-hydrogenolysis of 1,2-propanediol to 1-propanol.

Optimal reaction conditions are crucial for maximizing selectivity and yield. For Cu-based catalysts, studies in trickle-bed reactors have indicated optimal conditions for maximum 1,2-propanediol selectivity (up to 97%) at 230 °C and 14 bar hydrogen pressure. Higher temperatures and hydrogen partial pressures can increase both this compound conversion and selectivity to 1,2-PDO.

Table 2: Catalytic Hydrogenolysis of this compound to 1,2-Propanediol (1,2-PDO) Performance

Catalyst SystemTemperature (°C)Initial H₂ Pressure (bar)This compound Conversion1,2-PDO Yield1,2-PDO SelectivityReference
Cu(M)-Zr(C)24020-75%-
Cu-based catalysts23014High-97%
Pd-promoted Cu/ZnO/Al₂O₃--94.9%-74.3%
Pd-promoted Cu/MgO/Al₂O₃--97.2%-83.4%

Glycerol in Materials Science and Engineering Research

Glycerol (B35011) as a Component in Polymer Synthesis

This compound's trifunctional nature, possessing three hydroxyl groups, makes it a valuable monomer in the synthesis of a diverse range of polymers. Its biocompatibility and biodegradability have spurred significant research into this compound-based polymers for various applications, particularly in the biomedical field. These polymers, including polyesters, polyethers, and polycarbonates, can be designed with tailored chemical, physical, and mechanical properties. nih.govnih.govresearchgate.net

Poly(this compound Sebacate) (PGS) and its Biomedical Applications

Poly(this compound sebacate) (PGS) is a tough, biodegradable elastomer that has garnered substantial interest for biomedical applications, especially in soft tissue engineering. frontiersin.orgsigmaaldrich.com It is synthesized from the naturally occurring and biocompatible monomers this compound and sebacic acid. mdpi.com The properties of PGS can be readily tuned by altering the synthesis and curing parameters, allowing for customization to match the mechanical properties of various native tissues. mdpi.comqub.ac.uk

The conventional synthesis of PGS is a two-step polycondensation reaction. mdpi.comnih.gov Initially, a prepolymer is formed by reacting this compound and sebacic acid at elevated temperatures under an inert atmosphere or vacuum. nih.gov This is followed by a curing step where the prepolymer is cross-linked at high temperatures and low pressure to form a thermoset elastomer. mdpi.com The synthesis is considered environmentally friendly as it does not require toxic solvents or catalysts.

The mechanical properties of PGS are highly tunable and depend on factors such as the molar ratio of the monomers, curing time, and temperature. qub.ac.uknih.gov Longer curing times and higher temperatures result in a higher degree of cross-linking, leading to a stiffer and stronger material. nih.govnih.gov This tunability allows for the creation of PGS formulations that mimic the mechanical properties of a wide range of soft tissues. umw.edu.pl For instance, the Young's modulus of PGS can be varied to match that of myocardial tissue, making it a suitable candidate for cardiac tissue engineering. sigmaaldrich.com

Table 1: Mechanical Properties of Poly(this compound Sebacate) (PGS) under Different Synthesis Conditions

Curing Time (hours)Curing Temperature (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
161500.50 ± 0.020.27 ± 0.06~180
481300.250.25~190
48Not specified0.77Not specifiedNot specified
96Not specified1.9Not specifiedNot specified

This table presents a compilation of data from various research findings to illustrate the tunable mechanical properties of PGS.

PGS exhibits excellent biocompatibility, attributed to its composition of endogenous monomers, this compound and sebacic acid. sigmaaldrich.com In vivo studies have demonstrated that PGS elicits a minimal inflammatory response with little fibrous capsule formation upon implantation. sigmaaldrich.comsemanticscholar.org This is partly due to its unique degradation profile.

PGS degrades primarily through the hydrolysis of its ester linkages, breaking down into its constituent monomers, which are naturally metabolized by the body. Unlike many other biodegradable polymers that undergo bulk erosion, PGS degrades via surface erosion. This results in a more controlled and linear degradation profile over time, with a gradual loss of mechanical properties. The in vivo degradation rate of PGS is relatively rapid, with complete dissolution observed within approximately 60 days in some studies. umw.edu.pl This rate can be influenced by the cross-linking density; however, enzymatic activity also plays a significant role in its in vivo degradation. nih.govnih.gov

The tunable mechanical properties, biocompatibility, and favorable degradation characteristics of PGS have made it a promising material for a wide range of tissue engineering applications. umw.edu.plnih.gov

Cardiovascular Tissue Engineering: The elastomeric nature of PGS and the ability to tailor its mechanical properties to match those of cardiac muscle make it a strong candidate for cardiac patches and scaffolds. sigmaaldrich.comqub.ac.uk

Neurovascular and Nerve Tissue Engineering: PGS has been investigated for nerve regeneration applications. sigmaaldrich.com Its biocompatibility has been demonstrated with primary Schwann cells, showing good cell attachment, proliferation, and lower apoptotic activity compared to materials like PLGA. sigmaaldrich.com In vivo studies have indicated a significantly lower chronic inflammatory response when PGS is implanted near nerve tissue. sigmaaldrich.com

Orthopedic and Soft Tissue Engineering: PGS's elastomeric properties are well-suited for soft tissue applications, including skin, muscle, and ligament tissue engineering. qub.ac.uk It has also been explored for applications in bone and cartilage tissue engineering, often in composite or blended forms to enhance its mechanical strength. nih.govtandfonline.com

Dendritic this compound-Based Polymers for Drug Delivery

Dendritic polymers, including dendrimers and hyperbranched polymers, are highly branched macromolecules with a three-dimensional architecture that makes them attractive for drug delivery applications. ijpras.com this compound is a key building block for the synthesis of these biocompatible and water-soluble polymers. mdpi.com

Hyperbranched polyglycerols (HPGs) have emerged as a promising alternative to poly(ethylene glycol) (PEG) for nanoparticle coatings in drug delivery systems. nih.govnih.gov HPGs offer several potential advantages, including higher hydrophilicity and a more efficient surface coverage due to their branched structure, which can lead to improved resistance to protein adsorption. nih.gov Studies have shown that nanoparticles coated with HPG exhibit longer blood circulation times and reduced liver accumulation compared to their PEG-coated counterparts. nih.govnih.gov

Dendritic and hyperbranched this compound-based polymers can be designed to encapsulate hydrophobic drugs within their core or have drugs conjugated to their numerous surface functional groups. ijpras.comrsc.org For example, dendritic poly(this compound-co-succinic acid) has been shown to form supramolecular assemblies with hydrophobic chemotherapeutic agents, enhancing their solubility and in vitro anticancer activity. nih.gov Biodegradable hyperbranched polyglycerols containing ester linkages have also been developed, allowing for the controlled release of conjugated drugs like methotrexate. These systems can form micelles in aqueous solutions and have demonstrated pH-responsive drug release. The encapsulation of drugs like doxorubicin (B1662922) in polymeric micelles formed from dendritic this compound-cholesterol amphiphiles has also been successfully demonstrated. mdpi.comnih.govresearchgate.net

Poly(1,2-glycerol carbonate)s

Poly(1,2-glycerol carbonate) is a functional, aliphatic polycarbonate derived from the biocompatible building blocks of this compound and carbon dioxide. acs.orgnih.gov This polymer is synthesized through the copolymerization of carbon dioxide with a protected this compound monomer, such as ethoxy ethyl glycidyl (B131873) ether (EEGE) or benzyl (B1604629) glycidyl ether (BGE), followed by the removal of the protecting group. acs.orgresearchgate.net The synthesis using a benzyl glycidyl ether/CO2 copolymerization is often preferred as it can lead to less degradation of the polymer backbone during deprotection. acs.org

Poly(1,2-glycerol carbonate)s are amorphous materials with glass transition temperatures below 0°C. acs.org A key feature of these polymers is their hydrolytic degradability. acs.org The presence of primary hydroxyl groups along the polymer backbone provides sites for further functionalization, such as the attachment of therapeutic agents. nih.gov For instance, the anticancer drug paclitaxel (B517696) has been conjugated to poly(1,2-glycerol carbonate) via a succinic acid linker, creating a polymer-drug conjugate with high drug loading capacity. nih.govnih.gov Nanoparticles formulated from these conjugates have shown sustained and controlled drug release over extended periods. nih.govnih.gov

This compound as a Plasticizer in Polymer Blends (e.g., PLA/Wheat Bran)

This compound is widely utilized as a plasticizer to improve the flexibility and processability of biopolymer blends, such as those combining poly(lactic acid) (PLA) with natural fillers like wheat bran (WB). Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature. This enhances the material's ductility and reduces brittleness.

In PLA/wheat bran composites, this compound's hydroxyl groups can form hydrogen bonds with both the PLA matrix and the lignocellulosic components of the wheat bran. This interaction helps to improve the compatibility between the hydrophilic filler and the more hydrophobic polymer matrix. Research into PLA/WB blends has shown that the concentration of this compound has a significant impact on the material's final properties. researchgate.net

One study investigated the effects of varying this compound concentrations on a PLA/wheat bran (20:80 w/w) blend. researchgate.net The addition of this compound was found to modify the mechanical and physical properties of the resulting bioplastic film. An optimal concentration was identified that balanced properties like tensile strength and elongation. researchgate.netscilit.com For instance, a film with just 1% this compound by weight exhibited a tensile strength of 1.22 MPa and an elongation of 0.014%. researchgate.netscilit.com Increasing the this compound content generally leads to a decrease in tensile strength but an increase in flexibility. researchgate.netmdpi.com The plasticizing effect also influences properties such as water absorption (swelling) and solubility, with higher this compound content often leading to decreased water resistance. researchgate.net

Table 1: Effect of this compound Concentration on PLA/Wheat Bran (20:80) Film Properties researchgate.netscilit.com

This compound Concentration (wt%)Tensile Strength (MPa)Elongation (%)Swelling RatioSolubility (%)
1%1.220.0140.400.0207

This table presents data from a specific study on PLA/WB films and illustrates the impact of a low concentration of this compound as a plasticizer.

This compound-based Hydrogels

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. nih.govmdpi.com this compound is a key component in the synthesis of various hydrogels due to its hydrophilicity, biocompatibility, and ability to act as a crosslinking agent or a component of the polymer backbone itself. nih.govnih.gov These hydrogels are extensively researched for biomedical applications, including tissue engineering and drug delivery, as their high water content and soft consistency can mimic the extracellular matrix. nih.govtandfonline.comresearchgate.net

The synthesis of this compound-based hydrogels can be achieved through both chemical and physical crosslinking methods. nih.govmdpi.com For example, poly(this compound)-based macromonomers can be synthesized and subsequently crosslinked to form hydrogel networks. nih.govtandfonline.com The inclusion of this compound in hydrogel formulations, such as those made from polyvinyl alcohol (PVA), can significantly alter their properties. In one study, adding this compound to a PVA hydrogel film reduced its swelling ratio but increased its softness. nih.gov This modification also influenced the release profile of insulin (B600854) from the hydrogel, demonstrating that this compound can be used to tune the drug delivery characteristics of the material. nih.gov Furthermore, using a water-glycerol bi-solvent in the synthesis of polyacrylamide (PAM) hydrogels has been shown to improve their stability in air by reducing water loss. researchgate.net

This compound in Nanomaterial Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials, and this compound has been identified as a highly promising medium for these processes. mdpi.comdiplomatacomercial.com It can function as a green solvent, a reducing agent, and a stabilizing agent in the formation of various nanoparticles. mdpi.comnih.govresearchgate.net Its high boiling point (290 °C) allows for a wide range of reaction temperatures, while its polarity enables it to dissolve a variety of metal precursors. ijarsct.co.inresearchgate.net

In the "polyol method" of nanoparticle synthesis, this compound can serve as both the solvent and the reducing agent for the reduction of metal salts to form metallic nanoparticles. nih.govacs.org For example, silver nanoparticles have been successfully synthesized in this compound under ambient conditions (room temperature and neutral pH). nih.govacs.org In such reactions, this compound or its derivatives, like glyceraldehyde, can reduce metal ions (e.g., Ag⁺) to their metallic state (Ag⁰), which then nucleate and grow into nanoparticles. nih.govacs.org The concentration of this compound has been shown to be a key parameter for controlling the size of the resulting nanoparticles. nih.gov Studies have also demonstrated the synthesis of other nanomaterials, such as copper(I) oxide (Cu₂O) and cerium oxide nanoparticles, using this compound-based methods. mdpi.com The use of this compound not only provides a more environmentally benign synthesis route but can also influence the morphology and structure of the final nanomaterials. researchgate.net

This compound in Bio-ink Formulations for Bioprinting

Three-dimensional (3D) bioprinting is a revolutionary technology in tissue engineering that involves the layer-by-layer deposition of cell-laden materials, known as bio-inks, to create complex biological structures. mdpi.comnih.gov The physical and rheological properties of the bio-ink are critical for successful printing and for ensuring the viability of the encapsulated cells. mdpi.com

This compound is incorporated into bio-ink formulations to enhance their printability and to create stable 3D constructs. nih.gov It can act as a non-toxic plasticizer and a physical crosslinking agent. nih.govresearchgate.net For instance, in silk fibroin-based bio-inks, this compound has been used to induce the formation of insoluble structures without the need for harsh chemical crosslinkers. nih.gov The addition of this compound can modulate the viscosity and shear-thinning properties of the bio-ink, which are crucial for smooth extrusion through the printing nozzle and for maintaining shape fidelity after deposition. nih.govresearchgate.net A study on a gelatin-based bio-ink found that a formulation containing 10% v/v this compound resulted in a uniform ink with excellent printing resolution, capable of fabricating fine structures while maintaining cell localization. mdpi.com Its biocompatibility ensures that it does not harm the cells within the bio-ink, making it a valuable component for creating functional, tissue-engineered constructs. researchgate.net

This compound as a Green Solvent and in Deep Eutectic Solvents (DESs)

There is a significant drive in chemistry to replace volatile and toxic organic solvents with greener alternatives. This compound is a leading candidate due to its negligible volatility, non-toxicity, biodegradability, and high solvency for a wide range of organic and inorganic compounds. mdpi.comijarsct.co.inrsc.org Its unique physicochemical properties, including a high boiling point and the ability to form strong hydrogen bonds, make it an effective medium for various chemical reactions. mdpi.comresearchgate.net

Furthermore, this compound is a key component in the formation of Deep Eutectic Solvents (DESs). A DES is a mixture of a hydrogen bond donor (HBD), such as this compound, and a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl). um.edu.myresearchgate.net The resulting mixture has a significantly lower melting point than either of its individual components.

This compound-based DESs are attractive for numerous applications due to their low cost, simple preparation, and tunable properties. nih.govfrontiersin.org Researchers have synthesized and characterized a large number of DESs by combining this compound with various salts at different molar ratios. um.edu.myresearchgate.net The physical properties of these solvents, such as viscosity, density, and conductivity, can be tailored by changing the salt or the molar ratio of the components. um.edu.my For example, a study on binary DESs made from this compound and zinc nitrate (B79036) hexahydrate found that the molar ratio of the components played a vital role in the physicochemical properties of the resulting solvent, with a 1:2 ratio providing the highest conductivity. nih.gov These designer solvents are being explored for use as electrolytes in batteries, as media for biocatalysis, and in materials chemistry. nih.govresearchgate.net

Advanced Applications and Research Directions

Glycerol (B35011) in Cryopreservation Research

This compound's application in cryopreservation dates back to the serendipitous discovery of its cryoprotective effect on spermatozoa in the late 1940s. Since then, it has become a widely used CPA in clinical and research settings, protecting cells and tissues from the detrimental effects of freezing. nih.govfao.org Its protective capabilities are multifaceted, involving direct interactions with water and biomolecular components of cells. researchgate.net

Molecular Mechanisms of Cryoprotection by this compound

The cryoprotective action of this compound is attributed to several molecular mechanisms that collectively safeguard biological structures during the freezing and thawing processes. These mechanisms primarily focus on preventing the formation of damaging ice crystals and maintaining cellular integrity.

A fundamental aspect of this compound's cryoprotective mechanism involves its profound impact on the hydrogen bond network of water. This compound molecules, possessing three hydroxyl groups, readily displace water molecules and form new hydrogen bonds with water. researchgate.net This interaction significantly alters water's behavior at the molecular level, even at dilute concentrations. su.se

In concentrated this compound solutions, a notable observation is that the majority of water molecules exist as single monomers, and the typical water-water hydrogen bonding network is significantly perturbed beyond the first coordination shell. acs.org Water molecules show a preferential tendency to donate a hydrogen to this compound rather than to another water molecule. rsc.org This disruption of the pure water hydrogen bond network is directly linked to the reduction in the melting point of the this compound-water mixture compared to pure water. rsc.org As this compound concentration increases, this compound-glycerol hydrogen bonds can become the dominant interaction, leading to a disturbance in the percolation nature of the water network, which facilitates the formation of a glassy state at low temperatures, thereby inhibiting ice crystallization. researchgate.net

This compound acts as a stabilizing force that effectively smooths out the dramatic density fluctuations characteristic of pure water as it cools. su.se By suppressing these fluctuations, this compound hinders the formation of ice crystals. su.se

Research, including molecular dynamics simulations, has provided direct experimental evidence for this mechanism. It has been shown that the presence of this compound shifts the 'Widom line' of water to lower temperatures. su.se The Widom line is a theoretical boundary thought to separate regions where water resembles a high-density liquid (HDL) and a low-density liquid (LDL). By shifting this line to colder temperatures, this compound makes it more difficult for water to transition between these two forms, which further contributes to the suppression of density fluctuations and, consequently, ice formation. su.se For instance, molecular dynamics simulations indicate that this compound shifts the temperature of maximum isothermal compressibility (κT) from approximately 230 K in pure water down to 223 K in a this compound-water solution. researchgate.netresearchgate.netarxiv.org

One of the most critical functions of this compound in cryopreservation is its ability to prevent or minimize the formation of damaging ice crystals. This compound achieves this by reducing both the number and size of ice crystals that form during freezing. researchgate.net It effectively prevents the formation of these microscopic "daggers" that can pierce and destroy delicate biological structures. su.se

The colligative properties of this compound contribute significantly to this effect; it binds with water, which increases the viscosity of the solution and reduces the availability of nucleating sites for ice formation. researchgate.net At high concentrations, this compound-water mixtures can achieve a glassy state at low temperatures, a phenomenon known as vitrification. In this amorphous solid state, water does not crystallize, even though the hydrogen bonding pattern may mimic that seen in ice. fao.orgresearchgate.netresearchgate.net Slow cooling rates are often employed in cryopreservation protocols to allow sufficient efflux of water from cells, thereby minimizing intracellular ice formation. As cooling progresses, the increasing viscosity of the unfrozen fraction eventually becomes too high for further crystallization, leading to the formation of an amorphous solid that contains no ice crystals. fao.org

This compound plays a crucial role in regulating osmotic pressure, thereby preventing osmotic damage during the freezing process. It achieves this by reducing intracellular water loss and inhibiting both intra- and extracellular ice formation. researchgate.netresearchgate.net As a permeable cryoprotectant, this compound can diffuse into cells, partially replacing intracellular water. opsdiagnostics.com This leads to a lower amount of ice formed, a larger unfrozen fraction, limited shrinkage of cells, and a relatively smaller concentration of electrolytes in both the unfrozen solution and inside the cells. fao.org

The presence of this compound helps to mitigate the excessive increase in salt concentration that occurs in the unfrozen water fractions during freezing, which can otherwise lead to significant osmotic stress. nih.gov Intracellular this compound helps stabilize cells during slow freezing by minimizing or delaying the osmotic-driven shrinkage of cells to lower temperatures. nih.gov Furthermore, compared to non-permeable solutes like sugars, this compound imposes substantially less osmotic stress on cells prior to the freezing process, making it a more favorable choice for certain applications. fao.orgresearchgate.net

Beyond its effects on water and ice formation, this compound also contributes to cryoprotection by stabilizing crucial biomolecules, including lipid bilayers and proteins. researchgate.net this compound is known to help maintain proteins in their native, functional states and assists in preserving critical macromolecular interactions at subzero temperatures. opsdiagnostics.com

During the freezing process, this compound can form glassy water-glycerol structures around biological interfaces, such as cell membranes and liposomes. It also forms direct hydrogen bonds with proteins, contributing to their stabilization. acs.org While some studies indicate that alcohols like this compound can interact with lipid headgroups and potentially disrupt the structure of lipid bilayers by replacing water-lipid bonds, leading to reduced structural stability such as lateral expansion and thinning nih.gov, other research highlights this compound's ability to enhance the stability of lipid-shelled structures like microbubbles. This enhancement is attributed to a threefold mechanism: this compound binding to lipid headgroups increases membrane stiffness, its presence increases solution viscosity slowing gas transfer, and it induces water structuring around the lipid monolayer, forming a protective glassy layer. acs.org Microscopically, this compound appears to better preserve the local characteristics of the cellular membrane, which is particularly important for the integrity and function of membrane-associated biomolecules. frontiersin.org

This compound in Agricultural Biotechnology

This compound's role in agricultural biotechnology is multifaceted, primarily revolving around its utility as a microbial substrate and a formulation agent for beneficial microorganisms.

This compound serves as an excellent carbon source and energy substrate for the cultivation of various plant beneficial microorganisms, including bacteria and yeasts nih.govnih.govuni.lufishersci.no. Its cost-effectiveness, especially crude this compound from biodiesel production, makes it an attractive alternative to more expensive carbon sources for industrial-scale fermentation processes nih.govfishersci.no. Research indicates that this compound can be successfully utilized in both submerged and solid-state fermentation, supporting the growth of free and immobilized microbial cells nih.govnih.gov.

Studies have demonstrated its efficacy in promoting the growth of diverse microbial strains. For instance, Bacillus sphaericus UPMB10 showed the highest cell yield when this compound was used as a carbon source, significantly reducing production costs compared to lactate (B86563) fishersci.no. Similarly, this compound has been successfully employed for the production of Pseudomonas aeruginosa, Bacillus tequilensis, and Bacillus aryabhattai fishersci.cawikidata.org. The utilization of this compound as a substrate contributes to achieving high cell densities, which is crucial for developing effective microbial inoculants nih.govnih.gov.

Beyond its role as a growth substrate, this compound is a valuable component in the formulation of biofertilizers and biocontrol agents, primarily acting as a cell protectant nih.govnih.gov. Its high water-binding capacity helps safeguard microbial cells from desiccation and other abiotic stresses, such as high temperatures, thereby extending the shelf-life and maintaining the viability of microbial inoculants nih.govfishersci.caatamankimya.com.

In liquid biofertilizer formulations, this compound is often combined with other cell protectants to enhance microbial survival. For example, formulations containing 0.5% this compound alongside 0.5% polyvinyl pyrrolidone (PVP) or polyethylene (B3416737) glycol (PEG) have shown improved shelf-life for Pseudomonas aeruginosa and other biofertilizer strains like Rhizobium, Azotobacter, Azospirillum, and Bacillus megaterium fishersci.cafishersci.co.uk. Research on Bacillus tequilensis and Bacillus aryabhattai demonstrated that a combination of this compound (1%) and trehalose (B1683222) (10 mM) effectively prolonged bacterial shelf-life with minimal cell loss, presenting a cost-effective commercial formulation wikidata.org.

For biocontrol agents, this compound's protective properties are equally vital. It has been used in liquid formulations of yeasts such as Candida sake and Hanseniaspora guilliermondii to maintain cell viability and efficacy against plant pathogens like Penicillium expansum fishersci.iewikipedia.orglongkey.com. The addition of this compound can modify water activity, which is crucial for preserving microbial integrity fishersci.iewikipedia.orglongkey.com.

Analytical Methods for this compound

Accurate and precise determination of this compound is essential across various applications, from quality control in biodiesel production to monitoring fermentation processes. A range of analytical techniques, including chromatographic, spectrophotometric, and electrochemical methods, are employed for this purpose.

Chromatographic techniques are widely utilized for this compound analysis, offering high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a refractive index (RI) detector (HPLC-RI), serves as a viable alternative to gas chromatography for this compound determination in complex matrices like biodiesel wikipedia.org. While traditional HPLC methods may be limited by the need for specialized columns and refractive index detection, advancements continue to improve their applicability atamankimya.com.

Gas Chromatography with Flame Ionization Detector (GC-FID): GC-FID is a common method for this compound quantification. Due to this compound's high boiling point and polarity, derivatization (e.g., acetylation) is often required to enhance its volatility and thermal stability for effective chromatographic separation atamankimya.comwikipedia.orgfishersci.ca. For instance, a method involving derivatization with n-methylimidazole and acetic anhydride (B1165640) allows for accurate measurement of this compound with good linearity and low detection limits atamankimya.com. GC-FID can also be used for the simultaneous determination of this compound alongside other components cenmed.com.

Gas Chromatography with Dielectric Barrier Discharge Ionization Detector (GC-DID): GC-DID represents a newer approach for the simultaneous analysis of multiple components, including this compound. This method offers comparable limits of detection to GC-FID and is suitable for complex samples cenmed.com.

Spectrophotometric methods provide a rapid, cost-effective, and sensitive means for this compound determination. A common approach involves a two-step chemical reaction:

this compound is oxidized by sodium metaperiodate (NaIO₄) to produce formaldehyde (B43269) wikipedia.orgfishersci.atwikipedia.orgatamankimya.comciteab.com.

The formaldehyde then reacts with acetylacetone (B45752) in the presence of ammonium (B1175870) ions (Hantzsch reaction) to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which exhibits maximum absorbance at approximately 410-412 nm wikipedia.orgfishersci.atwikipedia.orgatamankimya.comciteab.com.

These methods have been successfully applied for determining free this compound in biodiesel samples, achieving detection limits as low as 2.0 mg L⁻¹ wikipedia.orgatamankimya.comciteab.com. Automated flow systems incorporating online dispersive liquid-liquid microextraction have further improved the efficiency and analytical frequency of spectrophotometric this compound determination atamankimya.comciteab.com.

Electrochemical methods offer attractive alternatives for this compound analysis due to their potential for high sensitivity, speed, and cost-effectiveness. These techniques often involve amperometric measurements or biosensor technology.

Amperometric Sensors: Non-enzymatic direct electrochemical detection of this compound has been developed using various electrode materials, such as gold electrodes, boron-doped diamond (BDD) electrodes, and glassy carbon electrodes (GCE) modified with nanomaterials like reduced graphene oxide and gold/palladium core-shell nanoparticles nih.govfishersci.sewikidata.orgamericanelements.com. These sensors facilitate the oxidation of this compound, generating a measurable current proportional to its concentration. For example, a gold electrode demonstrated a linear range of 2.5 × 10⁻⁵ to 2.0 × 10⁻³ M with a detection limit of 10 µM nih.gov.

Biosensors: Enzymatic biosensors for this compound quantification typically utilize enzymes like this compound dehydrogenase (GlDH) in conjunction with cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and a redox mediator nih.goveasychem.org. These biosensors can achieve high selectivity and sensitivity, with reported linear ranges and detection limits comparable to or better than some traditional methods. A biosensor employing this compound dehydrogenase, soluble NAD⁺, and ferricyanide (B76249) showed a linear response between 7.0 × 10⁻⁵ and 1.8 × 10⁻³ M, with a detection limit of 20 µM nih.gov.

These electrochemical approaches are particularly advantageous for real-time monitoring and analysis in complex matrices, often requiring minimal sample preparation.

Table 1: Overview of Analytical Method Performance for this compound Determination

Method TypeSpecific Technique/ElectrodeLinear RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery Values (%)Reference(s)
Chromatographic GC-FID (after derivatization with n-methylimidazole/acetic anhydride)1–100 g/LLOD: 0.013 g/L95.5–98.8 atamankimya.com
GC-FID (free glycerin in biodiesel)Up to 200 mg/LLOD: 5.69 mg/LNot specified wikipedia.org
Spectrophotometric UV-Vis (formaldehyde-acetylacetone reaction)3.0–50.0 mg L⁻¹LOD: 2.0 mg L⁻¹86–101 atamankimya.comciteab.com
UV-Vis (formaldehyde-acetylacetone reaction)Up to 200 mg/LLOD: 2.17 mg/LNot specified wikipedia.org
Electrochemical Gold electrode (amperometric)2.5 × 10⁻⁵ to 2.0 × 10⁻³ MLOD: 10 µMNot specified nih.gov
Biosensor (GlDH, NAD⁺, ferricyanide)7.0 × 10⁻⁵ to 1.8 × 10⁻³ MLOD: 20 µMNot specified nih.gov
Au@Pd/rGO/GCE electrode (cyclic voltammetry)18.2 to 109 µmol L⁻¹LOD: 5.33 µmol L⁻¹; LOQ: 17.6 µmol L⁻¹86–87 wikidata.org
Boron-doped diamond (BDD) electrodeNot specifiedSensitivity: 0.040 to 0.226 µA mM⁻¹Possible fishersci.se

Future Research Directions and Challenges

Enhancing Efficiency and Sustainability of Glycerol (B35011) Biotransformation

The biotransformation of this compound into valuable chemicals using microorganisms presents a sustainable alternative to conventional chemical synthesis. A key area of future research lies in improving the efficiency and economic viability of these processes. Metabolic engineering and optimization of fermentation conditions are crucial for enhancing product yields and productivity.

The oleaginous yeast Yarrowia lipolytica has emerged as a promising biocatalyst for this compound conversion due to its ability to utilize this compound as a sole carbon source and produce a variety of valuable compounds. Research is focused on genetically modifying Y. lipolytica to enhance the production of specific metabolites. For instance, overexpressing genes involved in lipid biosynthesis can significantly increase the yield of single-cell oils, a precursor for biodiesel. Similarly, optimizing culture conditions such as pH, temperature, and nutrient levels can steer the metabolic flux towards the desired product, be it citric acid, erythritol, or other organic acids. mdpi.comresearchgate.netoup.com

Below is a table summarizing the bioconversion of this compound to various products by Yarrowia lipolytica:

ProductStrainInitial this compound (g/L)Product Titer (g/L)Yield (g/g)Reference
LipidsY. lipolytica SKY7-7.780.179 mdpi.com
Citric AcidY. lipolytica ACA-YC 503370-12050.10.44 researchgate.net
ErythritolEngineered Y. lipolytica10039.30.40 mdpi.com
Pyruvic AcidY. lipolytica VKM Y-2378-410.82 mdpi.com

Table 1: Bioconversion of this compound by Yarrowia lipolytica

Development of Novel Catalytic Systems for this compound Conversion

The catalytic conversion of this compound into value-added chemicals is a cornerstone of this compound valorization. The development of highly active, selective, and stable heterogeneous catalysts is a major research frontier. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for continuous operation.

Hydrogenolysis of this compound to produce propanediols, particularly 1,3-propanediol (B51772) (1,3-PDO), is an area of intense investigation. 1,3-PDO is a valuable monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). Researchers are exploring various metal-supported catalysts, with a focus on enhancing the selectivity towards 1,3-PDO over the more common 1,2-propanediol (1,2-PDO). scientific.netresearchgate.net The mechanism often involves a dehydration step followed by hydrogenation, and the catalyst's acidic and metallic sites play a crucial role in directing the reaction pathway. rsc.orgmdpi.com

The following table presents examples of heterogeneous catalysts used for this compound conversion:

Target ProductCatalystSupportTemperature (°C)Pressure (MPa)This compound Conversion (%)Product Selectivity (%)Reference
1,3-PropanediolPtm-WO31805.518.039.2 researchgate.net
1,2-Propylene GlycolCuCr2O42001.4-- mdpi.com
1,2-Propylene GlycolCu-ZnO-180-2404.2-- mdpi.com
Acrolein-10 mol% TiO2–Al2O3315--- rsc.org

Table 2: Heterogeneous Catalysts for this compound Conversion

Future efforts will be directed towards designing multifunctional catalysts with optimized acid-base and metal properties to achieve higher selectivity for desired products under milder reaction conditions. The use of computational modeling to understand reaction mechanisms and predict catalyst performance will also be instrumental in the rational design of next-generation catalysts.

Addressing Challenges in Crude this compound Upgrading (e.g., impurities, cost)

A significant hurdle in the widespread utilization of this compound is the presence of impurities in the crude form obtained from biodiesel production. These impurities, which include water, methanol (B129727), salts, soaps, and non-glycerol organic matter (MONG), can poison catalysts, inhibit microbial growth, and complicate downstream processing. nih.govinrs.ca The high cost associated with the purification of crude this compound often makes its valorization economically challenging. researchgate.netmdpi.com

The composition of crude this compound can vary significantly depending on the feedstock and the biodiesel production process. This variability poses a challenge for developing standardized upgrading processes.

Here is a table detailing the common impurities found in crude this compound:

ImpurityConcentration Range (wt%)Reference
Water10.37 - 67.7 inrs.caresearchgate.net
Methanol1.28 - 31.14 inrs.ca
Ash/Salts0.7 - 16.7 inrs.caresearchgate.net
Soap2.4 - 23.58 inrs.ca
Matter Organic Non-Glycerol (MONG)17.0 nih.gov

Table 3: Common Impurities in Crude this compound

Exploring New Biomedical Applications of this compound-based Polymers

This compound's biocompatibility, biodegradability, and multifunctionality make it an excellent building block for the synthesis of novel polymers with a wide range of biomedical applications. nih.govbohrium.comdntb.gov.ua Research in this area is rapidly expanding, with a focus on creating advanced materials for drug delivery, tissue engineering, and medical devices. mdpi.comtandfonline.com

Polyglycerols (PGs), particularly hyperbranched polyglycerols (HPGs), are gaining significant attention as alternatives to polyethylene (B3416737) glycol (PEG) for surface coating of nanoparticles in drug delivery systems. nih.gov Their highly branched structure and abundance of hydroxyl groups provide a dense hydrophilic shell that can reduce non-specific protein adsorption and prolong circulation time in the bloodstream. nih.gov Furthermore, these hydroxyl groups can be functionalized with targeting ligands or drugs. mdpi.com Dendritic polythis compound sulfate (B86663) (dPGS) has also been investigated for developing drug delivery systems. mdpi.com

The table below summarizes some of the emerging biomedical applications of this compound-based polymers:

Polymer TypeSpecific PolymerBiomedical ApplicationReference
PolyetherHyperbranched Polythis compound (HPG)Nanoparticle coating for drug delivery nih.gov
Polyester (B1180765)Poly(this compound-co-succinic acid)Delivery of hydrophobic chemotherapeutics nih.gov
PolycarbonatePoly(1,3-carbonate)sNanoparticles for drug delivery nih.gov
-Poly(this compound) (p(Gly)) MicroparticlesDrug delivery vehicle nih.govbohrium.com

Table 4: Biomedical Applications of this compound-Based Polymers

Future research will focus on synthesizing this compound-based polymers with precisely controlled architectures and functionalities to tailor their properties for specific biomedical applications. This includes the development of stimuli-responsive polymers that can release drugs in response to specific physiological cues, as well as the creation of biodegradable scaffolds that can support tissue regeneration.

Further Elucidation of Molecular Mechanisms in Cryopreservation

This compound is a widely used cryoprotectant that protects biological cells and tissues from damage during freezing. laboratorynotes.comwikipedia.org While its cryoprotective effects are well-established, a deeper understanding of the underlying molecular mechanisms is still an active area of research.

The primary mechanism of this compound's cryoprotective action is its ability to form strong hydrogen bonds with water molecules. acs.orgresearchwithrowan.comquora.com This interaction disrupts the formation of large, damaging ice crystals within and outside the cells. quora.com By replacing water molecules in the hydration shells of biomolecules such as proteins and lipids, this compound helps to maintain their native structure and function at low temperatures. laboratorynotes.comquora.com Molecular dynamics simulations have shown that as the concentration of this compound increases, it disrupts the natural hydrogen-bonding network of water, inhibiting crystallization. researchwithrowan.comacs.orgnih.gov The addition of certain electrolytes, like divalent metal cations, to this compound solutions can further enhance the glass transition temperature, which is beneficial for vitrification applications. nih.gov

Future research will likely involve advanced spectroscopic and computational techniques to further probe the interactions between this compound, water, and biological macromolecules at the molecular level. A more detailed understanding of these mechanisms will enable the design of more effective cryopreservation protocols and the development of novel cryoprotective agents with lower toxicity and higher efficiency.

Integrated Biorefinery Concepts for this compound Utilization

The concept of an integrated biorefinery, where all components of a biomass feedstock are converted into valuable products, is central to the sustainable utilization of this compound. researchgate.net Instead of focusing on a single product, a this compound-based biorefinery would produce a portfolio of chemicals and fuels, maximizing economic value and minimizing waste. europa.eubohrium.com

Integrating various conversion processes can also lead to significant energy savings and reduced environmental impact through heat and mass integration. rsc.org For instance, the heat generated from an exothermic catalytic reaction could be used to drive an endothermic bioconversion process.

Future research in this area will focus on:

Developing and optimizing a wider range of efficient conversion technologies for various this compound-derived products.

Conducting comprehensive life cycle assessments and techno-economic analyses of different biorefinery configurations.

Demonstrating the feasibility of integrated this compound biorefineries at the pilot and demonstration scales.

By embracing the biorefinery concept, the surplus of crude this compound can be transformed from an environmental and economic challenge into a valuable opportunity for the production of sustainable chemicals and fuels.

Q & A

Basic: What methodologies are recommended for quantifying free glycerol in biodiesel, and how are they validated?

Answer: Free this compound in biodiesel is typically quantified using gas chromatography (GC) following standardized protocols like EN 14106. This method involves sample preparation to isolate this compound, followed by GC analysis with flame ionization detection. Validation includes assessing repeatability (e.g., 10 consecutive runs with ≤5% variation) and adherence to calibration curves. For instance, SCION Instruments demonstrated compliance with EN 14106 by achieving repeatability within method-defined limits (Fig. 2) .

Basic: What experimental designs are suitable for initial screening of factors affecting this compound bioconversion?

Answer: Plackett-Burman designs are widely used for efficient factor screening in this compound bioconversion. These fractional factorial designs identify significant variables (e.g., this compound concentration, pH, temperature) with minimal experiments. For example, in optimizing Yarrowia lipolytica cultures, pH and oxygen transfer rate (OTR) were prioritized using this method, reducing the number of variables before advanced optimization .

Advanced: How can researchers model the viscosity of γ-Al₂O₃-glycerol nanofluids when classical models underperform?

Answer: Classical models like Einstein’s viscosity equation often underpredict nanofluid viscosity due to unaccounted particle interactions. A hybrid approach combining empirical adjustments (e.g., temperature-dependent coefficients) and experimental validation is recommended. Studies show that ultrasonication time (3–6 hours) and volume fraction (≤2%) significantly affect viscosity, necessitating custom models calibrated to shear rate and nanoparticle size (20–30 nm) .

Advanced: What multi-variable optimization strategies are effective for this compound-based bioprocesses?

Answer: Response Surface Methodology (RSM) and Taguchi designs are robust for optimizing parameters like pH, temperature, and substrate concentration. For instance:

  • RSM : A Box-Behnken design in microalgal biomass studies optimized this compound loading (0.5–4.0 g/L), light intensity, and pH, achieving a polynomial model with R² = 0.98 .
  • Taguchi Method : Maximized citric acid (CA) production by Y. lipolytica identified pH (6.5) and OTR (50 mmol/L/h) as critical factors, validated via confirmation assays (Table 4) .

Advanced: How should researchers address contradictions when pure and crude this compound yield similar product titers?

Answer: Statistical analysis (e.g., ANOVA with p > 0.05) and impurity profiling are critical. In CA production, crude this compound’s impurities (salts, methanol) did not affect yields compared to pure this compound, suggesting process robustness. Researchers should replicate experiments under varying impurity levels and use lifecycle assessments to validate cost-benefit tradeoffs .

Basic: What tracer techniques validate this compound’s role in gluconeogenesis pathways?

Answer: Isotopic labeling (e.g., ¹³C-glycerol) coupled with mass spectrometry tracks this compound-to-glucose conversion in vivo. UT Southwestern researchers used oral this compound tracers to map hepatic glucose production, confirming this compound’s metabolic flux without radioactive isotopes .

Advanced: How can computational modeling enhance experimental this compound esterification studies?

Answer: Density Functional Theory (DFT) simulations predict reaction pathways and intermediates, which are validated experimentally via GC or NMR. For example, HyperChem software modeled acetic acid-glycerol esterification, identifying energetically favorable routes for mono-, di-, and triacetin synthesis. Experimental yields aligned with computational predictions (R² = 0.95) .

Advanced: What statistical tools resolve interactions between parameters like OTR and salts in this compound-fed cultures?

Answer: Multivariate ANOVA and interaction plots dissect parameter interplay. In Y. lipolytica cultures, OTR-salt interactions significantly impacted CA titers. Central Composite Designs (CCD) quantified these effects, revealing that high OTR (50 mmol/L/h) and low salt (0.1 g/L) maximized yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.